![molecular formula C10H12N4O B13869389 (7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)
(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the pyrazolo[1,5-a]pyrimidine core, and an amino group at the 7th position The presence of a methanol group further adds to its chemical diversity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a suitable pyrazole derivative, the cyclopropyl group can be introduced via a cyclopropanation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.
科学的研究の応用
(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets. The amino group and the pyrazolopyrimidine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
(7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C10H12N4O/c11-10-7(5-15)4-12-9-3-8(6-1-2-6)13-14(9)10/h3-4,6,15H,1-2,5,11H2 |
InChIキー |
DSPZTAOPGXQMDB-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN3C(=C2)N=CC(=C3N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




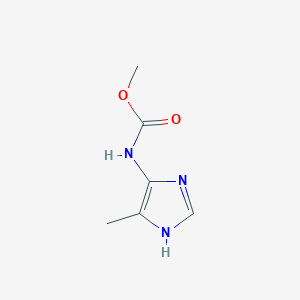

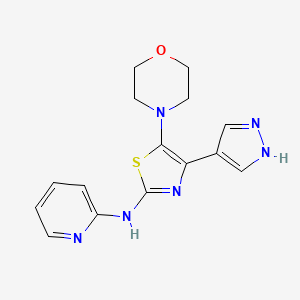
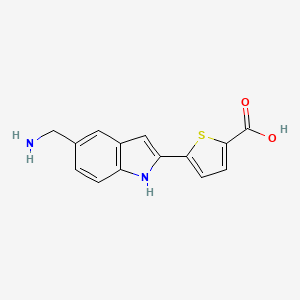
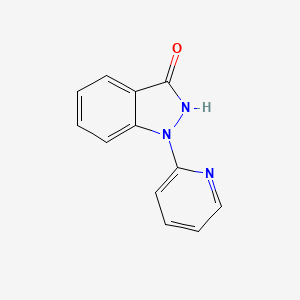
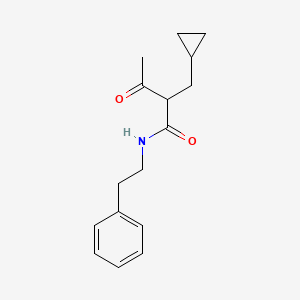


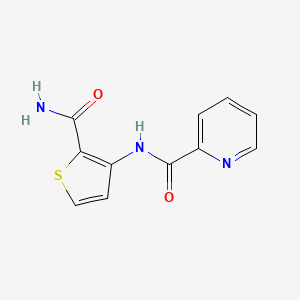
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)


